

# CCT137690 Mechanism of Action in Cancer Cells: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of the mechanism of action of CCT137690, a potent and selective Aurora kinase inhibitor, in cancer cells. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in oncology and drug development.

#### **Core Mechanism of Action**

CCT137690 is an orally bioavailable imidazo[4,5-b]pyridine derivative that functions as a paninhibitor of Aurora kinases, with low nanomolar efficacy against Aurora A, B, and C.[1][2][3][4] The Aurora kinase family plays a critical role in the regulation of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2][4][5] Overexpression of Aurora kinases is a common feature in a variety of human cancers, making them a compelling target for anti-cancer therapies.[2][5]

The primary anti-cancer effects of CCT137690 stem from its inhibition of Aurora A and Aurora B.[1][2] This inhibition disrupts normal mitotic progression, leading to a cascade of cellular events that culminate in apoptosis.[1][2][6] Specifically, exposure of cancer cells to CCT137690 results in multipolar spindle formation, chromosome misalignment, and a failure of cytokinesis, leading to the accumulation of polyploid cells (containing ≥4N DNA content).[1][2][6] This aberrant mitosis ultimately triggers apoptotic cell death.[1][6]



# Quantitative Data: Potency and Anti-Proliferative Activity

CCT137690 demonstrates potent inhibitory activity against Aurora kinases and exhibits broad anti-proliferative effects across a range of human cancer cell lines.

**Biochemical Inhibition of Aurora Kinases** 

Kinase	IC50 (nM)
Aurora A	15
Aurora B	25
Aurora C	19

Source:[3][4][7]

**Anti-Proliferative Activity in Cancer Cell Lines** 



Cell Line	Cancer Type	GI50 (μM)
SW620	Colon Carcinoma	0.30
A2780	Ovarian Cancer	0.14
HCT116	Colon Cancer	Not explicitly stated, but induces polyploidy at 0.5-1 μM
HeLa	Cervical Cancer	Not explicitly stated, but induces multipolar spindles at 0.5-1 μM
KELLY	Neuroblastoma (MYCN- amplified)	More sensitive than low-MYCN lines
SH-SY5Y	Neuroblastoma (MYCN-amplified)	More sensitive than low-MYCN lines
IMR32	Neuroblastoma (MYCN- amplified)	More sensitive than low-MYCN lines
SHEP (with exogenous MYCN)	Neuroblastoma (MYCN- amplified)	More sensitive than low-MYCN lines
SK-N-SH	Neuroblastoma (low MYCN)	Less sensitive
SHEP	Neuroblastoma (low MYCN)	Less sensitive
ORL-48	Oral Cancer	0.81
ORL-115	Oral Cancer	0.84
SW-48	Colorectal Cancer	0.157
SW-620	Colorectal Cancer	0.430

Source:[1][3][4][6][7][8][9]

## **Key Signaling Pathways and Molecular Effects**

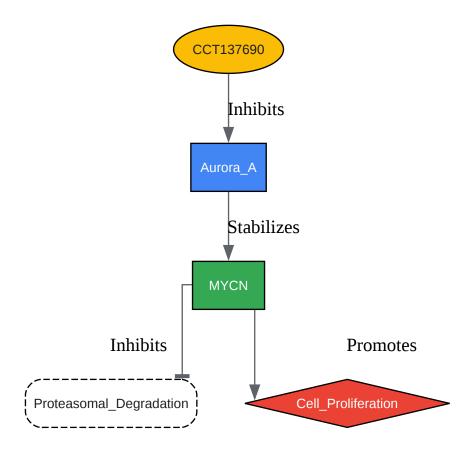
CCT137690 modulates several critical signaling pathways in cancer cells, primarily through its inhibition of Aurora kinases A and B.



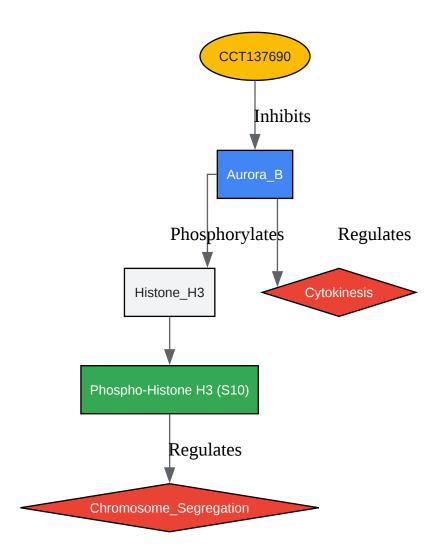
### Inhibition of Aurora A and Downregulation of MYCN

A key mechanism of CCT137690 in neuroblastoma is its ability to downregulate the MYCN oncoprotein.[1][2] Aurora A kinase physically interacts with and stabilizes MYCN, protecting it from proteasomal degradation.[1] By inhibiting Aurora A, CCT137690 disrupts this interaction, leading to decreased MYCN protein levels.[1] This is particularly effective in cancer cells with MYCN gene amplification.[1][2]

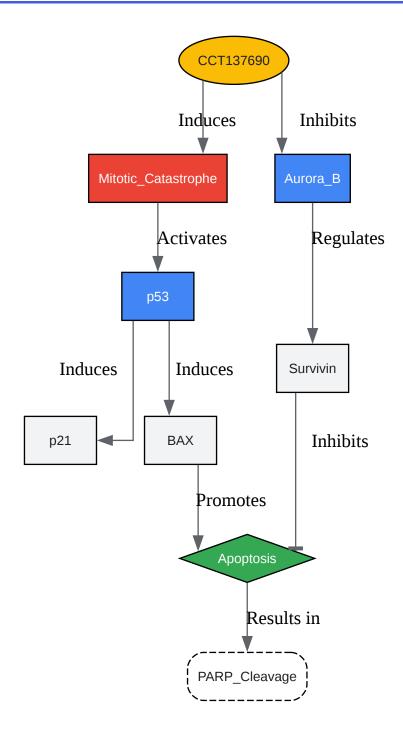




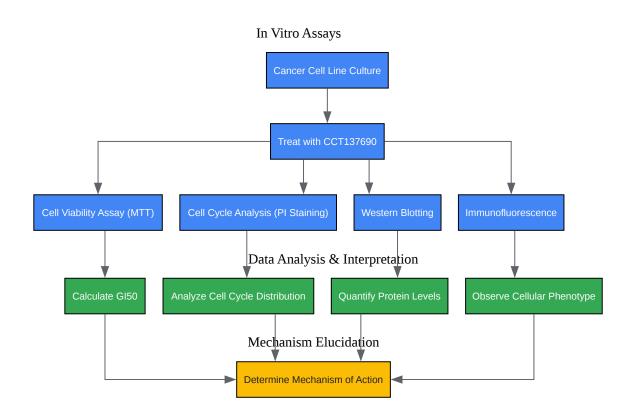












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